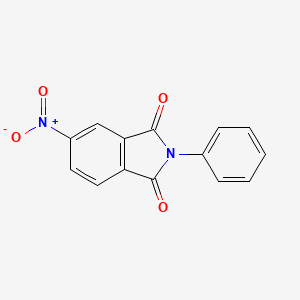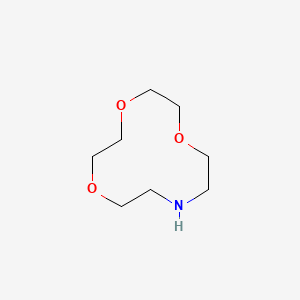
Nitrato de disprosio(III) hexahidratado (1:3:6)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
dysprosium(3+);trinitrate;hexahydrate is an inorganic compound composed of dysprosium, nitrogen, and oxygen with the chemical formula Dy(NO₃)₃·6H₂O. This compound forms yellowish crystals and is highly soluble in water. It is a salt of dysprosium and nitric acid and is known for its hygroscopic nature, meaning it readily absorbs moisture from the air .
Aplicaciones Científicas De Investigación
Dysprosium(III) nitrate, hexahydrate has a wide range of applications in scientific research:
Material Science: It is used in the preparation of dysprosium oxide, which is a key component in the manufacturing of high-performance magnets and other advanced materials.
Nanotechnology: It serves as a precursor for the synthesis of dysprosium-based nanoparticles and nanomaterials.
Medical Research: Dysprosium compounds are investigated for their potential use in medical imaging and targeted drug delivery systems.
Mecanismo De Acción
Target of Action
Dysprosium(III) nitrate, hexahydrate (1:3:6), also known as Dysprosium nitrate hexahydrate, is an inorganic compound and a salt of dysprosium and nitric acid It is known to be used as a catalyst in various chemical reactions .
Mode of Action
As a catalyst, it likely facilitates chemical reactions by providing an alternative reaction pathway with a lower activation energy . This allows the reaction to proceed more quickly or under milder conditions than would otherwise be possible.
Biochemical Pathways
As a catalyst, it is involved in accelerating chemical reactions without being consumed in the process . Therefore, it can affect a wide range of biochemical pathways depending on the specific reactions it catalyzes.
Pharmacokinetics
As an inorganic compound, it is soluble in water , which could influence its absorption and distribution in biological systems.
Action Environment
The action of Dysprosium(III) nitrate, hexahydrate (1:3:6) can be influenced by various environmental factors. For instance, its solubility in water suggests that it could be more active in aqueous environments. Additionally, its effectiveness as a catalyst might be affected by factors such as temperature and pH.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dysprosium(III) nitrate, hexahydrate can be synthesized through the reaction of dysprosium oxide (Dy₂O₃) with nitrogen dioxide (NO₂) at elevated temperatures. The reaction proceeds as follows: [ 2Dy_2O_3 + 9N_2O_4 \rightarrow 4Dy(NO_3)_3 + 6NO ] Alternatively, metallic dysprosium can react with nitrogen dioxide to form dysprosium(III) nitrate: [ Dy + 3N_2O_4 \rightarrow Dy(NO_3)_3 + 3NO ] The resulting anhydrous dysprosium nitrate can then be crystallized from a water solution to form the hexahydrate .
Industrial Production Methods
Industrial production of dysprosium(III) nitrate, hexahydrate typically involves the controlled reaction of dysprosium oxide with nitric acid, followed by crystallization to obtain the hexahydrate form. The process is carried out under specific temperature and concentration conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Dysprosium(III) nitrate, hexahydrate undergoes various chemical reactions, including:
Thermal Decomposition: Upon heating, it decomposes to form dysprosium oxynitrate (DyONO₃) and further heating produces dysprosium oxide (Dy₂O₃).
Hydrolysis: In the presence of water, it can hydrolyze to form dysprosium hydroxide and nitric acid.
Common Reagents and Conditions
Oxidation: Dysprosium(III) nitrate can act as an oxidizing agent in various chemical reactions.
Reduction: It can be reduced to dysprosium metal using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Major Products Formed
Dysprosium Oxide (Dy₂O₃): Formed through thermal decomposition.
Dysprosium Hydroxide (Dy(OH)₃): Formed through hydrolysis
Comparación Con Compuestos Similares
Similar Compounds
Terbium(III) nitrate: Similar to dysprosium(III) nitrate, terbium(III) nitrate is another rare earth nitrate with comparable chemical properties.
Samarium(III) nitrate: Another lanthanide nitrate with similar thermal decomposition behavior.
Uniqueness
Dysprosium(III) nitrate, hexahydrate is unique due to its specific thermal decomposition pathway, which involves the formation of intermediate oxynitrates. This property makes it particularly useful in the synthesis of dysprosium oxide and other advanced materials .
Propiedades
Número CAS |
35725-30-5 |
|---|---|
Fórmula molecular |
DyH3NO4 |
Peso molecular |
243.53 g/mol |
Nombre IUPAC |
dysprosium;nitric acid;hydrate |
InChI |
InChI=1S/Dy.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2 |
Clave InChI |
OITWRKYIGNHBQF-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Dy+3] |
SMILES canónico |
[N+](=O)(O)[O-].O.[Dy] |
| 35725-30-5 | |
Números CAS relacionados |
10143-38-1 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide](/img/structure/B1584626.png)



![2-[(3-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1584634.png)









